5-(Morpholin-4-ylmethyl)quinolin-8-ol
Overview
Description
5-(Morpholin-4-ylmethyl)quinolin-8-ol: is a heterocyclic compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a morpholin-4-ylmethyl group at the 5-position and a hydroxyl group at the 8-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method includes the alkylation of 8-hydroxyquinoline with morpholine in the presence of a suitable base and solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Morpholin-4-ylmethyl)quinolin-8-ol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Morpholin-4-ylmethyl)quinolin-8-ol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it useful in various biochemical studies .
Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
- 5,6,7,8-tetrahydro-quinolin-8-ol
- 5-chloro-2-methyl-8-quinolinol
- 5-(Dodecylthio)methyl-8-quinolinol
- 5-Aminoquinolin-8-ol
Comparison: 5-(Morpholin-4-ylmethyl)quinolin-8-ol is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUILKRKGZEPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C3C=CC=NC3=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360209 | |
Record name | 5-(morpholin-4-ylmethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312611-90-8 | |
Record name | 5-(morpholin-4-ylmethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Morpholinylmethyl)-8-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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